2-Chloroethyl quinolin-8-yl carbonate
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Overview
Description
2-Chloroethyl quinolin-8-yl carbonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl quinolin-8-yl carbonate typically involves the reaction of quinoline derivatives with chloroethyl carbonate. One common method includes the use of quinoline-8-ol as a starting material, which is then reacted with chloroethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl quinolin-8-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides, which have different biological activities.
Reduction Reactions: The compound can be reduced to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds. These products have diverse biological and pharmacological activities .
Scientific Research Applications
2-Chloroethyl quinolin-8-yl carbonate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl quinolin-8-yl carbonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites or interacting with receptor proteins to modulate their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl quinoline-4-yl carbonate
- 2-Chloroethyl quinoline-6-yl carbonate
- 2-Chloroethyl quinoline-7-yl carbonate
Comparison
2-Chloroethyl quinolin-8-yl carbonate is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological profiles and industrial applications .
Properties
CAS No. |
52968-23-7 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-chloroethyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C12H10ClNO3/c13-6-8-16-12(15)17-10-5-1-3-9-4-2-7-14-11(9)10/h1-5,7H,6,8H2 |
InChI Key |
CKFRQMZFNWRPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)OCCCl)N=CC=C2 |
Origin of Product |
United States |
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